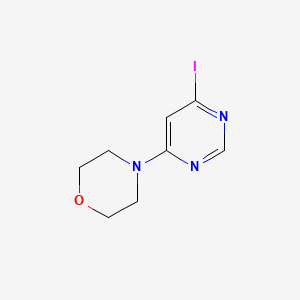![molecular formula C11H11BrN2O2 B1408859 ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate CAS No. 1704065-83-7](/img/structure/B1408859.png)
ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Vue d'ensemble
Description
“Ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” is a chemical compound . It is part of a class of compounds known as 1H-pyrrolo[2,3-b]pyridine derivatives . These compounds have been found to have potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors .
Physical And Chemical Properties Analysis
The molecular weight of “ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” is 269.09 . It has a XLogP3 of 2.6, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 3 . Its Exact Mass is 267.98474, and its Monoisotopic Mass is also 267.98474 .Applications De Recherche Scientifique
Pharmaceutical Drug Development
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its structure is integral to the development of drugs that exhibit a range of therapeutic effects. For instance, derivatives of this compound have shown promise in kinase inhibition , which is vital for targeted cancer therapies .
Antimicrobial Agents
The pyrrolopyridine moiety, present in this compound, is known to enhance antimicrobial activity. Research indicates that structurally related compounds have demonstrated significant antibacterial and antifungal properties, making them candidates for new antimicrobial drug development .
Antiviral Research
Compounds with the pyrrolopyridine core have been explored for their antiviral activities. This particular ester could be modified to develop novel agents that might inhibit the replication of various viruses, contributing to the treatment of viral infections .
Anti-inflammatory and Analgesic Applications
Derivatives of pyrrolopyridine have been identified with anti-inflammatory and analgesic activities. By modifying the ethyl ester group, researchers can enhance these properties for potential use in treating pain and inflammation .
Mécanisme D'action
Target of Action
It’s worth noting that indole derivatives, which share a similar heterocyclic system, have been found to bind with high affinity to multiple receptors . These receptors play a significant role in various biological processes, including cell biology, cancer treatment, and the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . These changes can result in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It’s worth noting that indole derivatives have been found to affect a wide range of biochemical pathways . These pathways and their downstream effects contribute to the broad-spectrum biological activities of indole derivatives .
Result of Action
Indole derivatives are known to have various biologically vital properties .
Orientations Futures
The development of 1H-pyrrolo[2,3-b]pyridine derivatives, including “ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate”, is an area of active research . These compounds have shown potent activities against FGFR1, 2, and 3, making them attractive for cancer therapy . Future research will likely focus on optimizing these compounds and further exploring their potential therapeutic applications .
Propriétés
IUPAC Name |
ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-3-16-11(15)9-6(2)14-10-8(9)4-7(12)5-13-10/h4-5H,3H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEIEJQELJWMCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=C(C=N2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




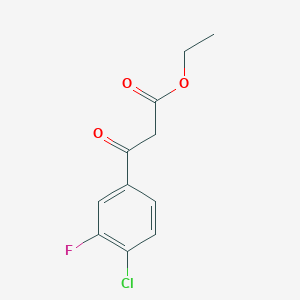

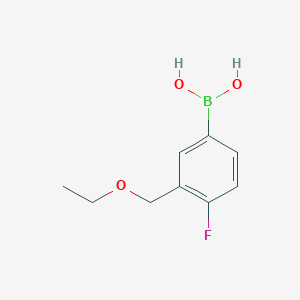

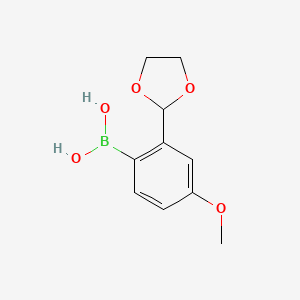
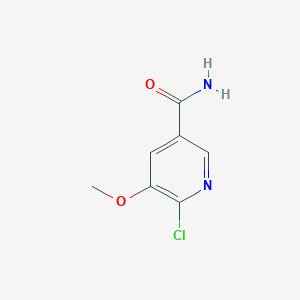

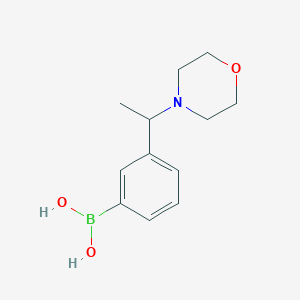


![4-Tosyl-4-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B1408790.png)

